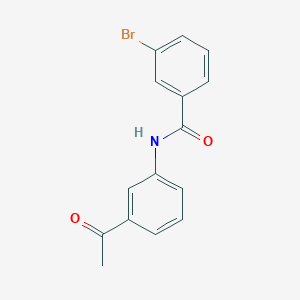

N-(3-acetylphenyl)-3-bromobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

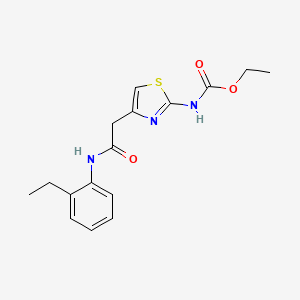

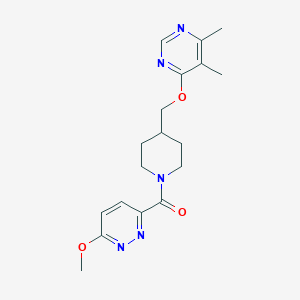

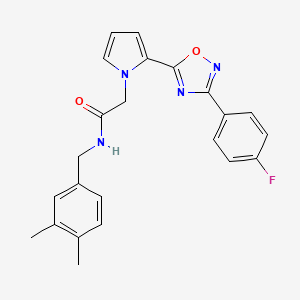

“N-(3-acetylphenyl)-3-bromobenzamide” is a compound that contains an acetylphenyl group, a bromobenzamide group, and an amide linkage. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the conjugation of the amide group. The bromine atom might add some steric hindrance .Chemical Reactions Analysis

Isocyanates, which are similar to amides, are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water . The bromine atom in the benzamide group could potentially undergo nucleophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Organocatalytic Activation for Synthesis : The synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols, which could be related to the synthesis and reactivity studies of compounds like N-(3-acetylphenyl)-3-bromobenzamide, was enabled by organocatalytic activation of N-bromosuccinimide. This method demonstrates the potential for creating highly functionalized compounds using a catalytic system delivering in situ acetyl hypobromite as the active brominating agent (Furst et al., 2020).

Luminescent Re(I) Triscarbonyl Complexes : N-heterocyclic carbenes have been utilized as π*-acceptors in luminescent Re(I) triscarbonyl complexes, showcasing the potential for creating materials with unique photophysical properties. This research could inform studies on the chemical properties and applications of this compound in material science (Casson et al., 2011).

Regioselective Ortho-Acetoxylation/Methoxylation : A highly regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides was achieved, which is closely related to the chemical structure of interest. This method provides insight into the synthesis and functionalization of benzamide derivatives, potentially useful for developing new chemical entities or materials (Reddy et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with proteins via polar, hydrophobic, and π-π interactions .

Mode of Action

It is likely that the compound interacts with its targets through a combination of polar, hydrophobic, and π-π interactions . These interactions can lead to changes in the conformation or activity of the target proteins, potentially altering their function.

Biochemical Pathways

Similar compounds have been shown to inhibit enzymes in the methylerythritol phosphate (mep) pathway . This pathway is responsible for isoprene synthesis, which is vital to bacterial and parasitic metabolism and survival .

Pharmacokinetics

A structurally similar compound, n-(3-acetylphenyl)-n-methylacetamide, has been shown to have high gastrointestinal absorption and is predicted to be bbb permeant . These properties suggest that N-(3-acetylphenyl)-3-bromobenzamide may also have good bioavailability.

Result of Action

Based on the potential inhibition of the mep pathway, the compound could disrupt isoprene synthesis, leading to detrimental effects on bacterial and parasitic metabolism and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other molecules can affect the compound’s interactions with its targets. Additionally, factors such as pH and temperature can influence the compound’s stability and activity .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-3-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTHYWYCRFAOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2779967.png)

![2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2779969.png)

![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B2779977.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2779978.png)